molecular formula C18H18FNO3 B14187377 (6S)-6-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one CAS No. 920798-12-5

(6S)-6-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one

Cat. No.: B14187377
CAS No.: 920798-12-5
M. Wt: 315.3 g/mol
InChI Key: OJIOKUCYEVNNQW-QGZVFWFLSA-N
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Description

(6S)-6-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one is a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one typically involves the reaction of 3-fluoroaniline with 4-methoxybenzyl chloride under basic conditions to form an intermediate. This intermediate is then cyclized with morpholine in the presence of a suitable catalyst to yield the final product. The reaction conditions often include temperatures ranging from 50°C to 100°C and reaction times of 12 to 24 hours .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-throughput screening and automation can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(6S)-6-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (6S)-6-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for therapeutic development .

Medicine

In medicine, this compound is being investigated for its potential use in treating various diseases, including cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a valuable compound for drug development .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of (6S)-6-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby modulating various biological pathways. This interaction can lead to therapeutic effects, such as the inhibition of cancer cell growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6S)-6-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one is unique due to its specific structural features, such as the presence of a fluorophenyl group and a methoxyphenylmethyl group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

CAS No.

920798-12-5

Molecular Formula

C18H18FNO3

Molecular Weight

315.3 g/mol

IUPAC Name

(6S)-6-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one

InChI

InChI=1S/C18H18FNO3/c1-22-16-7-5-13(6-8-16)10-20-11-17(23-12-18(20)21)14-3-2-4-15(19)9-14/h2-9,17H,10-12H2,1H3/t17-/m1/s1

InChI Key

OJIOKUCYEVNNQW-QGZVFWFLSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN2C[C@@H](OCC2=O)C3=CC(=CC=C3)F

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(OCC2=O)C3=CC(=CC=C3)F

Origin of Product

United States

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